molecular formula C14H10N4 B3046342 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile CAS No. 122957-32-8

4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile

Cat. No.: B3046342
CAS No.: 122957-32-8
M. Wt: 234.26 g/mol
InChI Key: FLZZNCMRFDMVDR-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a methyl group at the 2-position and a benzonitrile moiety at the 4-position. Its CAS registry number is 122957-32-8 . The benzonitrile substituent may enhance electronic properties and binding affinity through its electron-withdrawing nature. Commercial listings suggest its use in pharmaceutical research or as a synthetic intermediate .

Properties

IUPAC Name

4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-10-17-13-9-16-7-6-14(13)18(10)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZNCMRFDMVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)C#N)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443449
Record name Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122957-32-8
Record name Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Amino-4-(4-Cyanophenyl)Aminopyridine with Triethyl Orthoacetate

A widely documented approach involves the cyclocondensation of 3-amino-4-(4-cyanophenyl)aminopyridine (9.31 g, 44.3 mmol) with triethyl orthoacetate under acidic conditions. The reaction proceeds via nucleophilic attack of the amine group on the orthoester, followed by cyclization to form the imidazo[4,5-c]pyridine core. Key steps include:

  • Dissolving the substrate in glacial acetic acid (33 mL) and heating at 100°C for 3 hours.
  • Neutralization with aqueous sodium bicarbonate to precipitate the product.
  • Purification via recrystallization from ethanol, yielding 7.2 g (72%) of the target compound.

This method is favored for its simplicity and high yield, though the use of corrosive acetic acid necessitates careful handling. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic aromatic proton signals at δ 8.79–7.32 ppm.

Multi-Component Reaction Using Pyridin-2-Amine, Aldehyde, and Isocyanide

A three-component reaction strategy enables the construction of the imidazo[4,5-c]pyridine skeleton in a single step. The protocol involves:

  • Combining substituted pyridin-2-amine (1 equiv), pyridine-2-carbaldehyde (1 equiv), and 2-isocyano-2,4,4-trimethylpentane (1 equiv) in methanol.
  • Catalyzing the reaction with p-toluenesulfonic acid (TosOH, 0.2 equiv) at 70°C for 12 hours.
  • Extracting with ethyl acetate and purifying via silica gel chromatography.

This method achieves moderate yields (50–65%) but offers versatility in introducing diverse substituents. For instance, substituting the aldehyde component with 4-cyanobenzaldehyde directly incorporates the benzonitrile moiety. Bi(OTf)₃ and p-TsOH·H₂O have also been employed as dual catalysts in dichloroethane (DCE) at 150°C, enhancing reaction efficiency to 78% yield.

Late-stage functionalization via palladium-catalyzed cross-coupling allows for the introduction of the 4-cyanophenyl group. A representative procedure includes:

  • Reacting 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine (1 equiv) with 1-bromo-4-cyanobenzene (1.2 equiv) in toluene.
  • Employing Pd₂(dba)₃ (0.1 equiv), XantPhos (0.2 equiv), and t-BuONa (2 equiv) at 110°C for 12 hours under nitrogen.
  • Purifying the product via preparative high-performance liquid chromatography (HPLC).

While this method ensures precise regioselectivity, the reliance on expensive palladium catalysts and stringent anhydrous conditions limits scalability.

Base-Mediated Cyclization in 1,4-Dioxane

An alternative route utilizes potassium hydroxide (KOH) in 1,4-dioxane at 100°C to facilitate cyclization. The protocol involves:

  • Heating a mixture of 2-aminopyridine derivatives and 4-cyanophenylboronic acid (1.2 equiv) in dioxane.
  • Extracting with ethyl acetate and washing with brine.
  • Isolating the product via flash chromatography.

This method achieves 60–70% yields and is notable for avoiding transition metals, making it environmentally benign. However, prolonged reaction times (6–12 hours) reduce its industrial appeal.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages Limitations
Cyclocondensation 3-Amino-4-(4-cyanophenyl)aminopyridine, triethyl orthoacetate AcOH, 100°C, 3 h 72% High yield, simple setup Corrosive reagents
Multi-Component Pyridin-2-amine, aldehyde, isocyanide TosOH, 70°C, 12 h 65% Versatile substituent introduction Moderate yields
Palladium-Catalyzed 3-Bromoimidazopyridine, 1-bromo-4-cyanobenzene Pd₂(dba)₃, 110°C, 12 h 55% Regioselective Costly catalysts
Base-Mediated 2-Aminopyridine, 4-cyanophenylboronic acid KOH, 100°C, 6 h 68% Metal-free Long reaction time

Mechanistic Insights and Optimization Strategies

The cyclocondensation route proceeds through a Schiff base intermediate, where triethyl orthoacetate acts as both a carbonyl source and dehydrating agent. In contrast, multi-component reactions follow a Passerini-type mechanism, with TosOH accelerating imine formation and subsequent cycloaddition. Catalytic methods using Bi(OTf)₃ leverage its Lewis acidity to polarize the isocyanide, enhancing nucleophilicity.

Optimization efforts focus on solvent selection and catalyst loading. Replacing methanol with dimethylformamide (DMF) in palladium-catalyzed couplings improves solubility, while reducing Pd₂(dba)₃ to 5 mol% maintains efficacy. Microwave-assisted synthesis has also been explored, cutting reaction times by 50% without compromising yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the nitrile group yields primary amines.

Scientific Research Applications

The compound 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride, also known as AS2863619, is a chemical compound with several identifiers and computed descriptors .

Names and Identifiers:

  • PubChem CID: 139600293
  • Molecular Formula: C16H14Cl2N8OC_{16}H_{14}Cl_2N_8O
  • Molecular Weight: 405.2 g/mol
  • Synonyms:
    • AS2863619
    • 2241300-51-4
    • 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride
    • 4-(1-(2-Methyl-1H-benzo[d]imidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine dihydrochloride
    • 4-[1-(2-Methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
    • GLXC-26758
    • EX-A7116
    • s8903
    • AKOS040759381
    • HY-126675A
    • DA-61243
    • MS-26926
    • CS-0106758
    • G17169
    • Z4606239626
    • 1,2,5-Oxadiazol-3-amine, 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-, hydrochloride (1:2)
    • 1,a?,a?-aOxadiazol-a?-aamine, 4-a[1-a?2-amethyl-a?H-abenzimidazol-a?-ayl)a?a?H-aimidazo[4,a?-ac]apyridin-a?-ayl]a?a? hydrochloride (1:2)
    • 4-[1-(2-methyl-1H-1,3-benzodiazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride
    • 4-[1-(2-methyl-1h-benzimidazol-5-yl)-1h-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride
    • 4-[1-(2-Methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride

Computed Descriptors:

  • IUPAC Name: 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
  • InChI: InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H
  • InChIKey: LHUAALWRORLTCJ-UHFFFAOYSA-N
  • SMILES: CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile becomes apparent when compared to related derivatives (Table 1).

Key Observations:

Core Modifications: The target compound’s imidazo[4,5-c]pyridine core is distinct from the imidazo[4,5-c]quinoline in Compound 17d, which introduces an additional fused benzene ring. This extension may enhance π-π stacking but reduce solubility . ABT-491 retains the imidazo[4,5-c]pyridine core but incorporates a fluorinated benzoyl group and an ethynyl-indole, likely improving target selectivity and metabolic stability .

Substituent Effects: The benzonitrile group in the target compound contrasts with the pyridin-4-yl and oxo groups in 17d.

Synthetic Accessibility: Compound 17d’s low yield (12%) highlights synthetic challenges in constructing the imidazo[4,5-c]quinoline framework . The target compound’s simpler core and lack of fused quinoline may offer more straightforward synthesis, though specific data are unavailable.

Biological Activity

4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile, a compound belonging to the imidazopyridine family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its antitumor, antibacterial, and antiviral effects, supported by case studies and research findings.

  • Molecular Formula : C14H10N4
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 10681187

Biological Activity Overview

Imidazopyridines, including this compound, exhibit a range of biological activities due to their ability to interact with various biomolecules. The following sections summarize key findings related to its biological effects.

Antitumor Activity

Research has shown that compounds within the imidazopyridine family demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated the antiproliferative activity of several imidazopyridine derivatives against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The results indicated that certain derivatives exhibited IC50 values in the range of 0.4 to 3.2 μM, suggesting potent activity against these cancer types .
CompoundCell LineIC50 (μM)
Compound AHCT-1160.4
Compound BNCI-H4600.7
This compoundSW6201.8

Antibacterial Activity

The antibacterial potential of imidazopyridines has been explored with varying results:

  • Activity Against Gram-positive and Gram-negative Bacteria : In a comparative study, while many derivatives showed limited antibacterial activity, some exhibited moderate effects against strains such as E. coli. For example, a derivative similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 32 μM against E. coli .
CompoundBacterial StrainMIC (μM)
Compound CE. coli32
Compound DS. aureusNot Active

Antiviral Activity

Imidazopyridines have also been investigated for their antiviral properties:

  • Broad-spectrum Activity : Certain derivatives have shown effectiveness against both DNA and RNA viruses in vitro. The antiviral mechanism is thought to involve interference with viral replication processes .

Case Studies

Several studies highlight the therapeutic potential of imidazopyridine derivatives:

  • Case Study on Anticancer Effects : A series of experiments conducted on glioblastoma and pancreatic adenocarcinoma cell lines revealed that compounds similar to this compound inhibited cell proliferation significantly compared to control groups .
  • Antibacterial Efficacy Assessment : In a controlled laboratory setting, the antibacterial activity of various imidazopyridine derivatives was tested against clinical isolates of E. coli. Results indicated that while most compounds had minimal activity, specific substitutions enhanced their efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile, and how do their yields and conditions compare?

  • Methodology : Multicomponent reactions (MCRs) are widely used for imidazo-pyridine derivatives. For example, a one-pot MCR involving malononitrile, aromatic aldehydes, and heterocyclic precursors (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) under reflux in ethanol with piperidine catalysis achieves yields up to 85% . Similar protocols for related compounds employ 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, heated in ethanol for 5 hours, followed by recrystallization .
  • Data Comparison :

PrecursorCatalystSolventTemp/TimeYieldReference
2-(Nitromethylene)benzimidazolePiperidineEtOHReflux, 5 h85%
2-(Imidazo[4,5-b]pyrid-2-yl)acetonitrilePiperidineEtOHReflux, 5 h75–90%
  • Limitations : MCRs may require strict stoichiometric control to avoid side products.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3450 cm⁻¹ (NH stretch) .
  • NMR : Distinct aromatic proton signals in DMSO-d₆ (δ 7.88–8.10 ppm for pyridine/benzene protons; δ 13.13 ppm for NH) .
    • Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. For a related compound, single-crystal X-ray diffraction achieved an R factor of 0.038, with anisotropic displacement parameters modeled via ORTEP .

Advanced Research Questions

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Used to optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nucleophilic/electrophilic sites. For imidazo-pyridines, DFT studies reveal electron-deficient regions at the nitrile group and imidazole nitrogen, guiding functionalization strategies .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological matrices.

Q. How does crystallographic data inform molecular packing and intermolecular interactions?

  • Key Findings :

  • π-π stacking between aromatic rings (distance: ~3.5 Å) stabilizes the lattice .
  • Hydrogen bonds (N–H⋯N) between imidazole NH and nitrile groups enhance crystal cohesion .
    • Methodology : SHELXL refines anisotropic displacement parameters, while WinGX processes diffraction data and generates CIF reports .

Q. What biological targets or mechanisms are associated with structurally related imidazo[4,5-c]pyridine derivatives?

  • Case Study : Grapiprant (CJ-023423), an EP4 receptor antagonist, shares the imidazo[4,5-c]pyridine core. Its activity is assessed via:

  • In vitro binding assays : Radiolabeled ligand competition to measure IC₅₀ values .
  • Molecular docking : Predicts interactions with EP4’s hydrophobic binding pocket .
    • Relevance : Structural analogs of this compound may target inflammatory pathways (e.g., COX-2 inhibition) .

Data Contradictions and Resolution

  • Synthetic Yields : MCR yields vary (75–90%) depending on substituent electronic effects. Electron-withdrawing groups on aldehydes reduce reactivity, requiring longer reaction times .
  • Crystallographic R Factors : Lower R factors (<0.05) are achievable with high-resolution data (<1.0 Å), while twinned crystals or poor diffraction may increase R values (>0.10), necessitating data reprocessing or alternative refinement software .

Methodological Recommendations

  • Synthesis : Optimize MCRs using microwave-assisted heating to reduce time and improve yields .
  • Characterization : Combine HR-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Computational Analysis : Validate DFT-predicted reactivity with experimental electrophilic substitution trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile
Reactant of Route 2
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4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile

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